molecular formula C8H8BrF B1280176 1-Bromo-2-fluoro-4,5-dimethylbenzene CAS No. 5100-97-0

1-Bromo-2-fluoro-4,5-dimethylbenzene

Cat. No.: B1280176
CAS No.: 5100-97-0
M. Wt: 203.05 g/mol
InChI Key: QAQMEWQVHCIKMW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-fluoro-4,5-dimethylbenzene can be synthesized through electrophilic aromatic substitution reactions. The general mechanism involves the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring .

Industrial Production Methods: Industrial production methods for this compound typically involve the bromination and fluorination of dimethylbenzene derivatives under controlled conditions. The reaction conditions include the use of bromine and a suitable fluorinating agent, often in the presence of a catalyst to facilitate the substitution reactions .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-4,5-dimethylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Sodium hydroxide (NaOH) is commonly used as a reagent.

    Halogen Exchange: Lithium fluoride (LiF) is used for halogen exchange reactions.

Major Products Formed:

Scientific Research Applications

1-Bromo-2-fluoro-4,5-dimethylbenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Bromo-2-fluoro-4,5-dimethylbenzene primarily involves electrophilic aromatic substitution reactions. The compound’s effects are exerted through the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate, followed by the removal of a proton to yield the substituted benzene ring . This mechanism is similar to other halobenzenes and involves the interaction with electrophiles and nucleophiles.

Comparison with Similar Compounds

  • 1-Bromo-4-fluoro-2,5-dimethylbenzene
  • 1-Bromo-2,5-dimethyl-4-nitrobenzene
  • 1,4-Dibromo-2,5-dimethylbenzene
  • (4-Bromo-2,5-dimethylphenyl)boronic acid

Comparison: 1-Bromo-2-fluoro-4,5-dimethylbenzene is unique due to the specific positions of the bromine and fluorine atoms on the benzene ring, which influence its reactivity and chemical properties. Compared to similar compounds, it exhibits distinct reactivity patterns in substitution and halogen exchange reactions .

Properties

IUPAC Name

1-bromo-2-fluoro-4,5-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrF/c1-5-3-7(9)8(10)4-6(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAQMEWQVHCIKMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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